molecular formula C23H25FN6 B2591890 N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-39-2

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2591890
CAS No.: 955305-39-2
M. Wt: 404.493
InChI Key: NPMDVSLSDOFPAP-UHFFFAOYSA-N
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Description

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine diamine derivative characterized by a 4-fluorophenyl group at the N4 position and dual propyl groups at the N6 position. The core pyrazolopyrimidine scaffold is a privileged structure in medicinal chemistry, often explored for kinase inhibition and other biological targets due to its ability to mimic purine bases .

Properties

IUPAC Name

4-N-(4-fluorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6/c1-3-14-29(15-4-2)23-27-21(26-18-12-10-17(24)11-13-18)20-16-25-30(22(20)28-23)19-8-6-5-7-9-19/h5-13,16H,3-4,14-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMDVSLSDOFPAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis and solvent-free reactions are explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications .

Scientific Research Applications

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific pathways involved in cell proliferation.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below compares the target compound with structurally related analogs, highlighting substituent differences, molecular properties, and available biological

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight (g/mol) Solubility (pH 7.4) Biological Activity
Target Compound 4-fluorophenyl dipropyl C23H26FN7 419.50 Not reported Not reported
N4-(3-fluorophenyl)-1-phenyl-N6-propyl analog 3-fluorophenyl propyl C19H18FN7 379.40 Not reported Not reported
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl analog 3-chloro-4-methylphenyl ethyl C15H17ClN6 316.79 0.5 µg/mL Not reported
PR5-LL-CM01 (PRMT5 inhibitor) 3,4-dimethylphenyl 2-(dimethylamino)ethyl C23H27N7 401.51 Not reported Antitumor activity
N4,N6-bis(isopropyl)-1-phenyl analog isopropyl isopropyl C17H22N6 310.40 Not reported Not reported
Key Observations:

Substituent Position and Electronic Effects :

  • The 4-fluorophenyl group in the target compound contrasts with the 3-fluorophenyl in . Fluorine at the para position may enhance π-π stacking or hydrogen bonding compared to meta substitution, influencing target affinity .
  • The 3-chloro-4-methylphenyl group in introduces greater lipophilicity (due to chlorine) and steric bulk, which may reduce solubility (0.5 µg/mL) compared to fluoro-substituted analogs .

The 2-(dimethylamino)ethyl group in introduces basicity, which could improve aqueous solubility and interaction with charged residues in enzymatic targets (e.g., PRMT5 inhibition) .

The 0.5 µg/mL solubility reported for underscores the impact of chloro and methyl groups on hydrophobicity .

Biological Activity

N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex pyrazolo[3,4-d]pyrimidine scaffold with the following characteristics:

  • Molecular Formula : C19H23F N6
  • Molecular Weight : Approximately 378.43 g/mol
  • Key Functional Groups :
    • 4-fluorophenyl group
    • Dipropyl substituents at the N6 position
    • Phenyl group at the N1 position

This unique structure allows for specific interactions with biological targets, particularly in cancer cells.

This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), especially CDK2. The inhibition of CDK2 disrupts cell cycle progression, leading to:

  • Cell Cycle Arrest : The compound induces G1/S phase arrest and G2/M phase arrest.
  • Apoptosis : It promotes programmed cell death through intrinsic pathways.

Molecular docking studies indicate that the compound binds effectively to the active site of CDK2, forming critical hydrogen bonds with key residues necessary for its inhibitory activity .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values against selected cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)Nanomolar range
HCT-116 (Colon Cancer)Nanomolar range

These results indicate that the compound has potent anti-proliferative effects and can be considered a promising candidate for further development as an anticancer agent .

Case Studies

Recent studies have focused on the compound's interaction with epidermal growth factor receptors (EGFR), which are critical in many cancers. For instance, derivatives similar to N4-(4-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine have shown effective inhibition of both wild-type and mutant EGFR variants with IC50 values in the low micromolar range. These derivatives were also shown to induce apoptosis and inhibit tumor growth in vivo models .

Synthesis and Optimization

The synthesis of this compound involves multi-step reactions that require careful optimization of conditions to maximize yield and purity. Key steps include:

  • Formation of the pyrazolo ring.
  • Introduction of the 4-fluorophenyl group.
  • Propagation of dipropyl substituents at the N6 position.

Optimization parameters include temperature control, reaction time, and solvent selection to enhance product yield and minimize by-products .

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